molecular formula C14H21Cl2NO2 B4176929 N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride

Cat. No.: B4176929
M. Wt: 306.2 g/mol
InChI Key: RDIMYDSPRFDVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride is an organic compound that features a cyclopentanamine moiety attached to a benzyl group substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with cyclopentanamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, organic solvents, reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dechlorinated compounds, reduced benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • N-(3-chloro-4,5-dimethoxybenzyl)cyclohexanamine hydrochloride
  • N-(3-chloro-4,5-dimethoxybenzyl)cyclooctanamine hydrochloride
  • 3-chloro-4,5-dimethoxybenzonitrile

Comparison: N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride is unique due to its specific cyclopentanamine moiety, which imparts distinct chemical and biological properties Compared to its cyclohexanamine and cyclooctanamine analogs, the cyclopentanamine derivative may exhibit different binding affinities and selectivities towards molecular targets

Properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c1-17-13-8-10(7-12(15)14(13)18-2)9-16-11-5-3-4-6-11;/h7-8,11,16H,3-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIMYDSPRFDVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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